molecular formula C13H23N3S B11486106 5-Cyclohexyl-1-(2-methylprop-2-en-1-yl)-1,3,5-triazinane-2-thione

5-Cyclohexyl-1-(2-methylprop-2-en-1-yl)-1,3,5-triazinane-2-thione

Cat. No.: B11486106
M. Wt: 253.41 g/mol
InChI Key: DLDXVYBJTNMBHV-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1-(2-methylprop-2-en-1-yl)-1,3,5-triazinane-2-thione is a heterocyclic compound containing a triazinane ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-1-(2-methylprop-2-en-1-yl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert the thione group to a thiol or other reduced forms.

    Substitution: The compound may participate in substitution reactions, where functional groups on the triazinane ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazinane-2-thione: A simpler analog without the cyclohexyl and methylprop-2-en-1-yl groups.

    5-Phenyl-1,3,5-triazinane-2-thione: Similar structure with a phenyl group instead of a cyclohexyl group.

Uniqueness

5-Cyclohexyl-1-(2-methylprop-2-en-1-yl)-1,3,5-triazinane-2-thione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H23N3S

Molecular Weight

253.41 g/mol

IUPAC Name

5-cyclohexyl-1-(2-methylprop-2-enyl)-1,3,5-triazinane-2-thione

InChI

InChI=1S/C13H23N3S/c1-11(2)8-15-10-16(9-14-13(15)17)12-6-4-3-5-7-12/h12H,1,3-10H2,2H3,(H,14,17)

InChI Key

DLDXVYBJTNMBHV-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1CN(CNC1=S)C2CCCCC2

Origin of Product

United States

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